5,7-二羟基-8-异戊烯基黄酮

描述

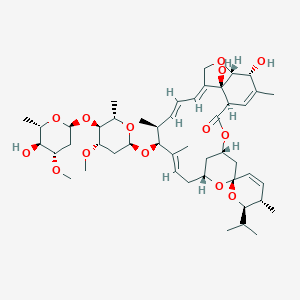

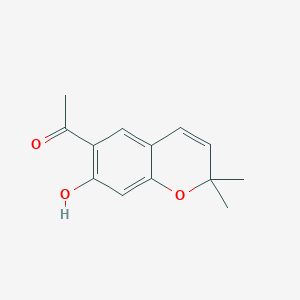

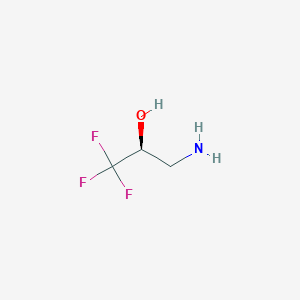

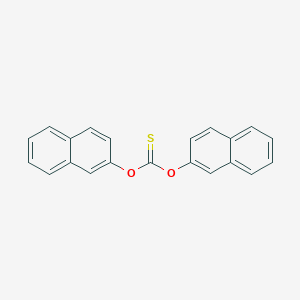

5,7-Dihydroxy-8-prenylflavone is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .

Synthesis Analysis

The synthesis of 5,7-Dihydroxy-8-prenylflavone has been reported in the literature . The synthesis involves a multi-step process, starting with phloroacetophenone . The key starting materials of this synthesis were compounds 5 and 6 which on condensation gave 7. The cyclization followed by demethoxymethylation afforded compound 9 .Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxy-8-prenylflavone includes a flavonoid nucleus with a prenyl group attached . The prenyl group can undergo further modifications, such as oxidation, cyclization, and hydroxylation, enriching the structural and biological diversity of prenylated flavonoids .Chemical Reactions Analysis

Prenylated flavonoids, including 5,7-Dihydroxy-8-prenylflavone, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . Therefore, prenylated flavonoids show more potential to interact with diverse cellular targets .科学研究应用

抗癌特性

5,7-二羟基-8-异戊烯基黄酮,一种异戊烯黄酮,已被证明具有显着的抗癌特性。例如,从构树中提取的异戊烯黄酮被发现可以抑制乳腺癌细胞在体外和体内的生长。这些化合物表现出有效的抗增殖作用,并下调雌激素受体-α,表明它们在乳腺癌治疗中的潜力(郭等人,2013 年)。

雌激素样活性

一些异戊烯黄酮,包括 5,7-二羟基-8-异戊烯基黄酮的变体,已被合成并因其雌激素样活性而得到认可。这些化合物以剂量依赖性方式刺激雌激素依赖性乳腺癌细胞的增殖,表明它们在激素治疗中的潜在用途(董等人,2007 年)。

抗高血糖活性

结构与 5,7-二羟基-8-异戊烯基黄酮相似的化合物已从 Eysenhardtia platycarpa 中分离出来,在糖尿病大鼠中显示出显着的抗高血糖活性。这表明在糖尿病管理中的潜在应用(Narváez-Mastache 等人,2006 年)。

抑制脂氧合酶

一项研究表明,某些可能与 5,7-二羟基-8-异戊烯基黄酮相关的异戊烯黄酮会抑制花生四烯酸 5-脂氧合酶,这是一种参与炎症和过敏反应的酶。这表明它们在治疗炎症和过敏性疾病中的潜在应用(Reddy 等人,1991 年)。

抗氧化和自由基清除

对桑树提取物(含有类似于 5,7-二羟基-8-异戊烯基黄酮的化合物)的研究表明具有有效的自由基清除和抗氧化活性。这突出了它们作为天然抗氧化剂在各种应用中的潜力(Oh 等人,2002 年)。

化妆品应用

已研究包括 5,7-二羟基-8-异戊烯基黄酮在内的类黄酮在化妆品中的应用,特别是在与金属氧化物混合时防止着色。这表明它们在增强化妆品稳定性和美观性方面的作用(황윤균 等人,2017 年)。

在癌细胞中诱导自噬

已观察到像 5,7-二羟基-8-异戊烯基黄酮这样的异戊烯黄酮会在激素敏感性乳腺癌细胞中诱导自噬。这为它们在针对自噬途径的癌症治疗中的应用开辟了途径(Brunelli 等人,2009 年)。

作用机制

While the specific mechanism of action for 5,7-Dihydroxy-8-prenylflavone is not mentioned in the retrieved papers, prenylated flavonoids in general show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .

未来方向

The future directions for the study of 5,7-Dihydroxy-8-prenylflavone and other prenylated flavonoids include further exploration of their medicinal value . In recent years, many compounds with significant activity have been discovered with the continuous excavation of the medicinal value of prenylated flavonoids, and have attracted the extensive attention of pharmacologists .

属性

IUPAC Name |

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBTWALEDCJRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)